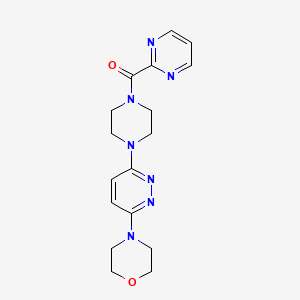
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It has a molecular weight of 360.42 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a morpholine ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . The InChI code for this compound is1S/C20H20N6O/c1-15-14-17 (16-6-3-2-4-7-16)23-24-18 (15)19 (27)25-10-12-26 (13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.42 .Wissenschaftliche Forschungsanwendungen
SIRT2 Inhibition
The compound has been identified as a potential inhibitor of SIRT2, a member of the sirtuin family of proteins . Sirtuins are a conserved family of proteins found in a wide range of organisms from bacteria to mammals acting as substrate-specific type III protein lysine deacetylases . Aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, inflammation, cardiovascular diseases, neurodegenerative disorders . Therefore, the modulation of SIRTs is of therapeutic importance .
Anti-Tubercular Activity
The compound’s structure is similar to that of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone” could potentially be used in the treatment of tuberculosis.
Cardiovascular Applications
The pharmacological action of substituted pyridazinones has been broadly studied and has received much attention on account of especially their cardiovascular activity . This suggests that the compound could potentially be used in the treatment of cardiovascular diseases.
Anti-Cancer Activity
Substituted pyridazinones have been studied for their anticancer activity . This suggests that the compound could potentially be used in the treatment of cancer.
Anti-Inflammatory Activity
Substituted pyridazinones have been studied for their anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Analgesic Activity
Substituted pyridazinones have been studied for their analgesic activity . This suggests that the compound could potentially be used as a pain reliever.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCSUQNGLAXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)
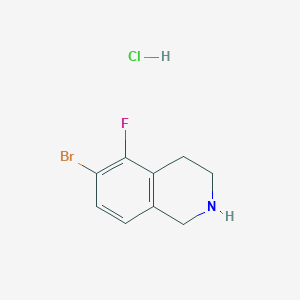
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)
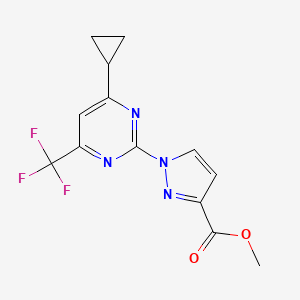
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
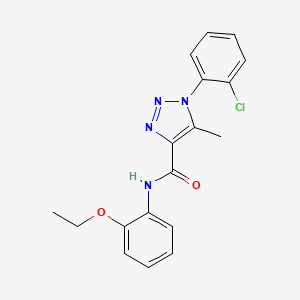
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)
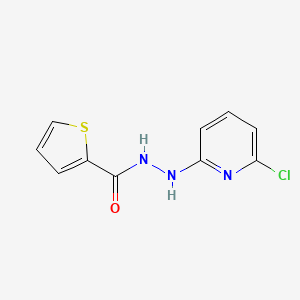
![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)
